4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a hydroxy group at the 4-position, a methoxybenzyl group, and a carboxamide group
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been explored as candidates for extracellular signal-regulated kinases 1/2 (erk1/2) having antineoplastic activity . ERK1/2 are crucial components of the MAP kinase pathway, which plays a significant role in cell proliferation and differentiation .
Mode of Action
It’s worth noting that the presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Given the potential targeting of erk1/2, it’s plausible that the map kinase pathway could be affected . This pathway is involved in a wide range of cellular processes, including growth, differentiation, and survival .
Result of Action
If the compound does indeed target erk1/2, it could potentially influence cell proliferation and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions to achieve high efficiency and minimal waste .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the quinoline core can be reduced to form dihydroquinolines.
Substitution: The methoxybenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include quinones, dihydroquinolines, and substituted quinoline derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 4-hydroxy-2-quinolone
- 4-hydroxy-1-methylquinolin-2-one
- 4-hydroxy-1-phenylquinolin-2-one
Uniqueness
What sets 4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .
Biological Activity
4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the quinoline family, recognized for its complex structure and potential therapeutic applications. This article reviews its biological activity, focusing on anti-inflammatory, antibacterial, and antiviral properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a quinoline core with a hydroxy group at the 4-position, a methoxybenzyl substituent, and a carboxamide group. Its chemical formula is C24H20N2O4, and it has a molecular weight of 396.43 g/mol. The presence of these functional groups contributes to its diverse biological activities.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of quinoline derivatives. For instance, derivatives of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide demonstrated significant inhibition of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell lines, including J774A.1 and THP-1 cells. The mechanism involves the inhibition of the NF-κB signaling pathway, which is crucial in mediating inflammatory responses .
Case Study:
In vivo experiments showed that administration of derivative 13a significantly improved symptoms in LPS-induced acute lung injury (ALI) models in mice. It reduced pulmonary edema and macrophage infiltration while promoting survival rates in sepsis models .
Antibacterial Activity
Quinoline derivatives have been extensively studied for their antibacterial properties. The synthesized compounds from the 4-hydroxy-2-oxo-1,2-dihydroquinoline series exhibited moderate antibacterial activity against various bacterial strains. The minimum inhibitory concentration (MIC) assays indicated promising results against opportunistic infections .
Table 1: Antibacterial Activity of Quinoline Derivatives
Compound Name | Bacterial Strain Tested | MIC (µg/mL) |
---|---|---|
Compound A | E. coli | 32 |
Compound B | S. aureus | 16 |
Compound C | P. aeruginosa | 64 |
Antiviral Activity
The antiviral potential of quinoline derivatives has also been explored, particularly against HIV. Compounds designed with modifications to the amide group have shown activity in blocking HIV replication processes. However, significant integrase inhibitory activities were observed only at higher concentrations (≥100 µM) in some studies .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Cytokine Release : By modulating inflammatory pathways such as NF-κB.
- Disruption of Bacterial Cell Wall Synthesis : Similar to other known antibacterial agents.
- Interference with Viral Replication : Targeting specific viral enzymes involved in replication.
Pharmacokinetics
The pharmacokinetic profile of related quinoline derivatives indicates favorable absorption and distribution characteristics. For example, derivative 13a exhibited a half-life (T1/2) of approximately 11.8 hours with a bioavailability (F) value of 36.3%, suggesting potential for therapeutic use in chronic conditions .
Properties
IUPAC Name |
4-hydroxy-N-[(4-methoxyphenyl)methyl]-2-oxo-1-phenylquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-30-18-13-11-16(12-14-18)15-25-23(28)21-22(27)19-9-5-6-10-20(19)26(24(21)29)17-7-3-2-4-8-17/h2-14,27H,15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKSSLCLHKQQFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.